(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester
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Description
(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C5H7N3O2S and its molecular weight is 173.2 g/mol. The purity is usually 95%.
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Mechanism of Action
- Urease plays a crucial role in the survival of certain bacteria, including Helicobacter pylori, which colonizes the human stomach. Inhibition of urease is an effective strategy for treating infections caused by H. pylori .
- By binding to the enzyme, it disrupts the conversion of urea to ammonia, leading to an increase in pH. This inhibition is detrimental to H. pylori’s colonization .
- Inhibition of urease prevents the conversion of urea to ammonia, disrupting the pH balance and compromising bacterial survival .
- Impact on Bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the enzyme acetylcholinesterase, where this compound acts as an inhibitor, thereby affecting the breakdown of acetylcholine. This interaction is significant in the context of neurological studies, as it can influence neurotransmission processes. Additionally, this compound has been shown to interact with certain proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been observed to modulate cell signaling pathways, particularly those involving acetylcholine. This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function. In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting cell proliferation. These cellular effects underscore the potential therapeutic applications of this compound in treating neurological disorders and cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with acetylcholinesterase, leading to enzyme inhibition. This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in the synaptic cleft. Additionally, this compound can activate or inhibit various signaling pathways by interacting with specific proteins and receptors. These interactions can lead to changes in gene expression, further influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodent models, likely due to its inhibitory effects on acetylcholinesterase. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, influencing the levels of acetylcholine and other neurotransmitters. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Understanding these metabolic interactions is essential for elucidating the compound’s biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells. Once inside the cells, this compound can accumulate in specific tissues, such as the brain and liver, where it exerts its biochemical effects. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These targeting signals and modifications are essential for directing the compound to its site of action, thereby influencing its biochemical properties and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-10-4(9)2-3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQCDDQYZXHLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349462 |
Source
|
Record name | (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181370-69-4 |
Source
|
Record name | (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.